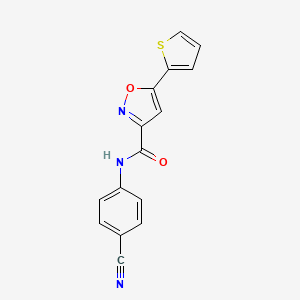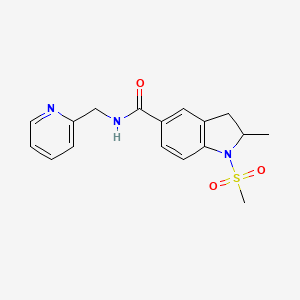![molecular formula C21H19N3O B4730180 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone](/img/structure/B4730180.png)
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone
Overview
Description
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are involved in the endocannabinoid system.
Mechanism of Action
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone acts as a potent agonist of the CB1 and CB2 receptors, which are involved in the endocannabinoid system. This compound binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules. This activation can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolysis. These effects are mediated through the activation of the CB1 and CB2 receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the endocannabinoid system and its potential therapeutic applications. However, one limitation of using this compound is its potential for abuse and the need for strict regulations and safety protocols.
Future Directions
For research on 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone include investigating its potential therapeutic applications in various medical conditions, such as chronic pain, inflammation, and anxiety. Additionally, further studies are needed to investigate the safety and efficacy of this compound and its potential for abuse. Developing novel synthetic cannabinoids with improved safety and efficacy profiles is also an area of future research.
Scientific Research Applications
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone has been used in several scientific research studies to investigate the endocannabinoid system and its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, which make it a potential candidate for the treatment of various medical conditions.
properties
IUPAC Name |
1-[1-methyl-5-(1-methylbenzimidazol-2-yl)pyrrol-3-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-23-14-16(20(25)12-15-8-4-3-5-9-15)13-19(23)21-22-17-10-6-7-11-18(17)24(21)2/h3-11,13-14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHMWKDGBLDZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NC3=CC=CC=C3N2C)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4730100.png)

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4730114.png)
![4-{[(2-chlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4730122.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-phenylglycinamide](/img/structure/B4730134.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4730142.png)

![2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4730154.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4730163.png)

![2-chloro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4730179.png)
![2-chloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4730181.png)
